2-Methylbenzo[d]oxazole-5-carbaldehyde
CAS No.: 279226-65-2
Cat. No.: VC3861953
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
![2-Methylbenzo[d]oxazole-5-carbaldehyde - 279226-65-2](/images/structure/VC3861953.png)
Specification
CAS No. | 279226-65-2 |
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Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 2-methyl-1,3-benzoxazole-5-carbaldehyde |
Standard InChI | InChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3 |
Standard InChI Key | MZEDYXCHLAAZHB-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(O1)C=CC(=C2)C=O |
Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)C=O |
Introduction
Overview
2-Methylbenzo[d]oxazole-5-carbaldehyde (CAS 279226-65-2) is a heterocyclic organic compound characterized by a benzoxazole core substituted with a methyl group at the 2-position and an aldehyde moiety at the 5-position. Its molecular formula is , with a molecular weight of 161.16 g/mol . This compound has garnered significant attention in medicinal chemistry and organic synthesis due to its structural versatility and potential biological activities.
Structural and Physicochemical Properties
The compound’s benzoxazole ring system confers aromatic stability, while the aldehyde group enhances electrophilic reactivity. Key structural features include:
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IUPAC Name: 2-methyl-1,3-benzoxazole-5-carbaldehyde
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SMILES: CC1=NC2=C(O1)C=CC(=C2)C=O
Spectroscopic characterization via -NMR reveals distinct signals for the aldehyde proton (~9.7 ppm) and aromatic protons (δ 7.2–8.0 ppm) . The aldehyde’s IR stretching frequency occurs at ~1680–1700 cm, while the C=N bond of the oxazole ring absorbs near 1600 cm .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-methylbenzo[d]oxazole-5-carbaldehyde typically involves cyclization strategies. A notable method includes:
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Cyclization of 2-Aminophenol Derivatives: Reaction of 2-aminophenol with methyl-substituted aldehydes under acidic or catalytic conditions. For example, using phosphorus oxychloride (POCl) as a cyclizing agent yields the benzoxazole core .
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Oxidation of 2-Methylbenzo[d]oxazole: Controlled oxidation of the methyl group to an aldehyde using agents like KMnO or CrO .
Key Chemical Reactions
The aldehyde group participates in diverse transformations:
Reaction Type | Reagents/Conditions | Product | Yield |
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Oxidation | KMnO (acidic) | 2-Methylbenzo[d]oxazole-5-carboxylic acid | 75–85% |
Reduction | NaBH (EtOH, 0°C) | (2-Methylbenzo[d]oxazol-5-yl)methanol | 90–95% |
Condensation | o-Aminophenol, CuI, DMSO | 2-(2-Methylbenzo[d]oxazol-5-yl)benzoxazole | 70–80% |
Mechanistic studies indicate that the aldehyde’s electrophilicity facilitates nucleophilic additions, while the oxazole ring’s electron-deficient nature directs substitution to the 5-position .
Biological Activities and Mechanisms
Neuroprotective Effects
Benzo[d]oxazole derivatives, including structural analogs of 2-methylbenzo[d]oxazole-5-carbaldehyde, exhibit neuroprotective properties. In a study on Aβ-induced PC12 cells (a model for Alzheimer’s disease), derivative 5c (a related compound) demonstrated:
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Reduction in Neurotoxicity: Increased cell viability by 40% at 5 μg/mL .
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Modulation of Signaling Pathways: Phosphorylation of Akt and GSK-3β, suppression of NF-κB, and downregulation of pro-apoptotic Bax/Bcl-2 ratios .
Parameter | Effect of Compound 5c (vs. Control) |
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p-Akt/Akt Ratio | ↑ 2.5-fold |
Bax/Bcl-2 Expression | ↓ 60% |
NF-κB Activation | ↓ 70% |
These findings suggest that the benzoxazole scaffold’s electronic properties enhance interactions with kinase domains and transcription factors .
Applications in Medicinal Chemistry
Drug Development
The compound’s aldehyde group serves as a handle for Schiff base formation, enabling conjugation with amines in target proteins. Case studies include:
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HIV Reverse Transcriptase Inhibitors: Analogous derivatives inhibit viral replication by binding to the enzyme’s active site .
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Anti-inflammatory Agents: Suppression of NF-κB reduces cytokine production in murine models .
Material Science
The benzoxazole core’s rigidity and electronic properties make it suitable for:
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Fluorescent Dyes: Derivatives emit in the blue-green spectrum (λ = 450–500 nm) .
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Electron-Transport Materials: Used in organic light-emitting diodes (OLEDs) .
Comparative Analysis with Analogues
Compound | Substituents | Key Biological Activity |
---|---|---|
2-Methoxybenzo[d]oxazole | Methoxy at C2 | Moderate antimicrobial activity |
2-Ethoxybenzo[d]oxazole | Ethoxy at C2 | Enhanced metabolic stability |
2-Methylbenzo[d]oxazole-5-carbaldehyde | Methyl at C2, aldehyde at C5 | Dual reactivity for drug design |
The methyl group at C2 sterically hinders electrophilic substitution, directing reactivity to the aldehyde at C5 .
Future Research Directions
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Mechanistic Elucidation: Detailed studies on the compound’s interaction with kinase domains (e.g., Akt) using X-ray crystallography.
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In Vivo Toxicity Profiling: Zebrafish models indicate lower toxicity (LC = 1.232 mM) compared to donepezil (LC = 0.135 mM) .
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Synthetic Methodology: Development of enantioselective routes for chiral benzoxazole derivatives.
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